Losartan-d4 Losartan-d4 Losartan-d4 contains four deuterium atoms located on the phenyl group. It is intended for use as an internal standard for the quantification of losartan (potassium salt) by GC- or LC-MS. Losartan is an antagonist of the angiotensin (AT) II receptor subtype AT1 with a Ki value of 5-20 nM. It has an attenuating effect on vein graft atherosclerosis in rabbits and effectively reduces arterial blood pressure in rats. Formulations containing losartan have been used to control hypertension while protecting renal function.
A labeled version of Losartan, a nonpeptide angiotensin II AT1-receptor antagonist. Antihypertensive.
Losartan D4 is deuterium labeled Losartan, which is an angiotensin II receptor antagonist.
Brand Name: Vulcanchem
CAS No.: 1030937-27-9
VCID: VC0001520
InChI: InChI=1S/C22H23ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28)/i9D,10D,11D,12D
SMILES: CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl
Molecular Formula: C22H23ClN6O
Molecular Weight: 426.9 g/mol

Losartan-d4

CAS No.: 1030937-27-9

Cat. No.: VC0001520

Molecular Formula: C22H23ClN6O

Molecular Weight: 426.9 g/mol

* For research use only. Not for human or veterinary use.

Losartan-d4 - 1030937-27-9

CAS No. 1030937-27-9
Molecular Formula C22H23ClN6O
Molecular Weight 426.9 g/mol
IUPAC Name [2-butyl-5-chloro-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol
Standard InChI InChI=1S/C22H23ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28)/i9D,10D,11D,12D
Standard InChI Key PSIFNNKUMBGKDQ-IRYCTXJYSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2CO)Cl)CCCC)[2H])[2H])C3=CC=CC=C3C4=NNN=N4)[2H]
SMILES CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl
Canonical SMILES CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl
Appearance Assay:≥99% deuterated forms (d1-d4)A solid

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Losartan-d4 (CAS: 1030937-27-9) is a deuterated derivative of losartan, with the molecular formula C22H19ClD4N6O\text{C}_{22}\text{H}_{19}\text{ClD}_4\text{N}_6\text{O} and a molecular weight of 426.94 g/mol . The deuterium atoms replace hydrogen at the 2, 3, 5, and 6 positions of the biphenyl ring, as illustrated in its IUPAC name:
2-Butyl-4-chloro-1-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl-d4]-4-yl]methyl]-1H-imidazole-5-methanol2\text{-Butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl-d}_4\text{]-4-yl]methyl]-1H-imidazole-5-methanol}
This structural modification minimizes isotopic interference in mass spectrometric analyses while retaining the pharmacological activity of the parent compound .

PropertyValueSource
Molecular Weight426.94 g/mol
Melting Point184–190°C
SolubilityChloroform, Ethyl Acetate, MeOH
XLogP35.0 (estimated)
Hydrogen Bond Donors2

Analytical Applications in Bioequivalence Studies

Role as an Internal Standard in LC-MS/MS

Losartan-d4 is indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying losartan and its active metabolite, EXP3174 (losartan carboxylic acid), in human plasma. A validated LC-MS/MS protocol employing losartan-d4 demonstrated a linear dynamic range of 0.5–2,500 ng/mL for both analytes, with a lower limit of quantification (LLOQ) of 0.5 ng/mL . The method achieved intra- and inter-day precision within 5.2% and 6.8%, respectively, ensuring robust performance in high-throughput environments .

Method Optimization and Validation

Key advancements include the use of a Luna HST C18 column (50 × 3 mm, 2.5 μm) and a gradient mobile phase comprising 0.05% formic acid and acetonitrile (3.3:6.7 v/v) . Losartan-d4 and the internal standard candesartan were extracted via liquid-liquid extraction (LLE) using ethyl acetate-hexane (9:1 v/v), yielding recoveries exceeding 85% . The method’s specificity was confirmed through absence of matrix interference from anticoagulants like heparin or EDTA .

Table 2: Performance Metrics of LC-MS/MS Methods Using Losartan-d4

ParameterLosartanEXP3174Source
Linear Range (ng/mL)0.5–2,5000.5–2,500
LLOQ (ng/mL)0.50.5
Extraction Recovery (%)86.2–92.488.1–94.7
Intra-Day Precision (%RSD)≤5.2≤6.1

Pharmacokinetic and Metabolic Insights

Bioequivalence Study Applications

In a bioequivalence study involving healthy Thai volunteers, losartan-d4 facilitated accurate measurement of losartan’s plasma concentration-time profile, revealing a median TmaxT_{\text{max}} of 1.5 hours and a half-life (t1/2t_{1/2}) of 4.2 hours . The metabolite EXP3174 exhibited prolonged exposure, with an AUC₀–∞ 4-fold higher than losartan, consistent with its role as the active moiety .

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